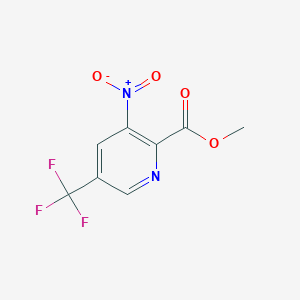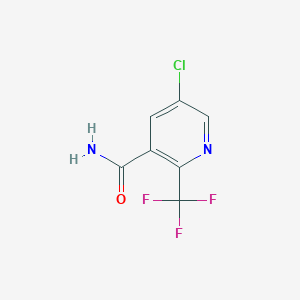![molecular formula C8H15NO B15231249 (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic heterocyclic compound that features a fused pyran and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a dihydropyran under acidic or basic conditions to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically achieved through extensive research and development.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the saturation level of the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a scaffold for the design of bioactive molecules. Its structural features make it a suitable candidate for the development of enzyme inhibitors or receptor modulators, which can be used in drug discovery and development.
Medicine
In medicine, this compound derivatives have shown potential as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural rigidity and functionalizability make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in these interactions can vary depending on the specific application, but they generally involve binding to the target and altering its function, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aR,8aR)-4,4-dimethyl-octahydro-1H-pyrano[3,4-b]pyridine
- (4aR,5R,8aR)-5-ethyl-octahydro-1H-pyrano[4,3-b]pyridine
Uniqueness
Compared to similar compounds, (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine stands out due to its specific stereochemistry and the potential for diverse functionalization. This uniqueness allows for the exploration of a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(4aR,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2/t7-,8+/m1/s1 |
Clé InChI |
AWUHIBIWUREKQK-SFYZADRCSA-N |
SMILES isomérique |
C1C[C@@H]2CCOC[C@@H]2NC1 |
SMILES canonique |
C1CC2CCOCC2NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


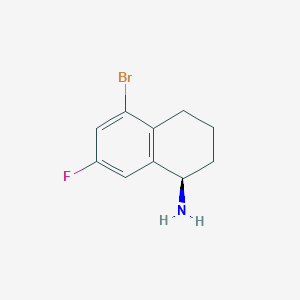
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)
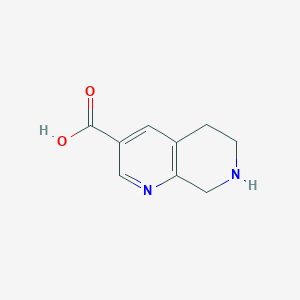
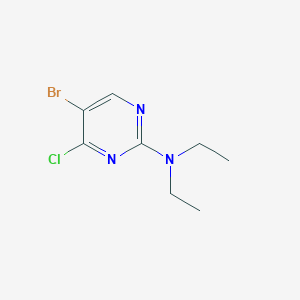
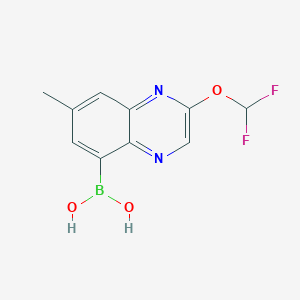
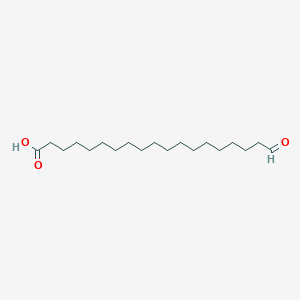
![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)
![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)
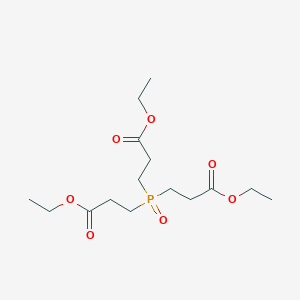
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
